molecular formula C16H18FNO2S B4855232 N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B4855232
M. Wt: 307.4 g/mol
InChI Key: AFIVMZPMBLCFIG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as Fendiline, is a chemical compound that has been extensively studied for its potential therapeutic applications. Fendiline belongs to the class of compounds known as calcium channel blockers, which are commonly used to treat cardiovascular diseases.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide works by blocking calcium channels in the heart and blood vessels, which reduces the amount of calcium that enters cells. This leads to a decrease in the force of contraction of the heart and dilation of blood vessels, resulting in a reduction in blood pressure. N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of cardiac arrhythmias, as well as reduce blood pressure. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide also has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have some toxicity in animal studies, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide. One area of interest is the development of N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide analogues with improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide may have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Further research is also needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide and its potential therapeutic applications.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-arrhythmic effects, making it a potential treatment for cardiac arrhythmias. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-12-3-4-13(2)16(11-12)21(19,20)18-10-9-14-5-7-15(17)8-6-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIVMZPMBLCFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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